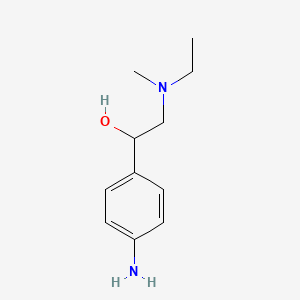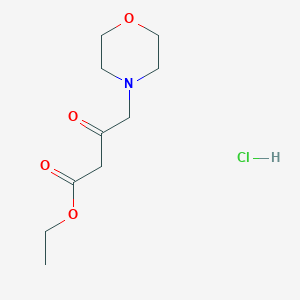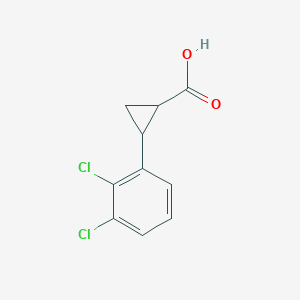![molecular formula C7H7N3 B1386712 1H-Pyrrolo[3,2-b]pyridin-3-amin CAS No. 1092960-98-9](/img/structure/B1386712.png)
1H-Pyrrolo[3,2-b]pyridin-3-amin
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridin-3-amine belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It has been used in the design of a series of derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine derivatives has been reported in several studies . The structure-based design strategy has been used to design these derivatives as potent FGFR inhibitors .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be found in various databases . It consists of a pyrrole ring fused to a pyridine, forming a bicyclic heterocyclic compound .Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions. For instance, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be analyzed using various techniques . For instance, its yield, melting point, and ATR-FTIR values can be determined .Wissenschaftliche Forschungsanwendungen
Antidiabetische Anwendungen
Derivate von „1H-Pyrrolo[3,2-b]pyridin-3-amin“ haben sich als vielversprechend erwiesen, um den Blutzuckerspiegel zu senken, was bei der Behandlung von Diabetes und verwandten Erkrankungen wie Hyperglykämie, diabetischer Dyslipidämie und Insulinresistenz von Vorteil sein könnte .
Antileishmaniale Wirksamkeit
Derivate von Pyrrolopyridin wurden synthetisiert und auf ihre Wirksamkeit gegen viszerale Leishmaniose (VL), eine schwere parasitäre Krankheit, untersucht .
Krebsbehandlung
Einige Derivate wurden auf ihr Potenzial untersucht, die Migrations- und Invasionsfähigkeit von Krebszellen zu hemmen, was auf mögliche Anwendungen in der Krebsbehandlung hindeutet .
4. Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren Diese Verbindungen wurden auch als potente FGFR-Inhibitoren bewertet, die eine Rolle bei verschiedenen biologischen Prozessen spielen, darunter Zellwachstum, Entwicklung und Gewebsreparatur .
Management von Herz-Kreislauf-Erkrankungen
Aufgrund ihrer Fähigkeit, den Blutzucker zu senken, könnten diese Derivate auch bei der Behandlung von Herz-Kreislauf-Erkrankungen und Bluthochdruck eingesetzt werden .
Behandlung von Hyperlipidämie
Die Verbindungen könnten bei der Behandlung von Hyperlipidämie, einem Zustand, der durch erhöhte Lipidspiegel im Blut gekennzeichnet ist, hilfreich sein .
Fettleibigkeitbedingte Erkrankungen
Sie können auch bei der Behandlung von Erkrankungen helfen, die aus Fettleibigkeit resultieren, indem sie zur Senkung des Blutzuckerspiegels beitragen .
Synthese von heterocyclischen Verbindungen
Pyrrolopyridinderivate sind wichtige Zwischenprodukte bei der Synthese verschiedener heterocyclischer Verbindungen mit potenziellen biomedizinischen Anwendungen .
Wirkmechanismus
Target of Action
The primary target of 1H-Pyrrolo[3,2-b]pyridin-3-amine is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, making it a significant target in cancer research .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase pim-1 affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and survival .
Pharmacokinetics
It is known that the compound has alow molecular weight , which is beneficial for its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase pim-1 by 1H-Pyrrolo[3,2-b]pyridin-3-amine leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth in cancerous cells .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is particularly noteworthy as it can inhibit the signaling pathways associated with these receptors, which are involved in cell proliferation, migration, and angiogenesis . Additionally, 1H-Pyrrolo[3,2-b]pyridin-3-amine has been found to bind to other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1H-Pyrrolo[3,2-b]pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through the disruption of cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth. Furthermore, 1H-Pyrrolo[3,2-b]pyridin-3-amine can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 1H-Pyrrolo[3,2-b]pyridin-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs, which prevents the activation of downstream signaling pathways . This inhibition is achieved through the binding of 1H-Pyrrolo[3,2-b]pyridin-3-amine to the ATP-binding site of the receptor, blocking its activity. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their function and stability.
Temporal Effects in Laboratory Settings
The temporal effects of 1H-Pyrrolo[3,2-b]pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its inhibitory activity against FGFRs, although some degradation may occur under certain conditions . Long-term studies have demonstrated that 1H-Pyrrolo[3,2-b]pyridin-3-amine can have sustained effects on cell proliferation and survival, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 1H-Pyrrolo[3,2-b]pyridin-3-amine vary with different dosages. At lower doses, this compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
1H-Pyrrolo[3,2-b]pyridin-3-amine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1H-Pyrrolo[3,2-b]pyridin-3-amine, leading to the formation of various metabolites. The compound can also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of 1H-Pyrrolo[3,2-b]pyridin-3-amine.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[3,2-b]pyridin-3-amine within cells and tissues are influenced by several factors, including its interaction with transporters and binding proteins . This compound can be actively transported into cells via specific transporters, and once inside, it can bind to various intracellular proteins, affecting its localization and accumulation. These interactions play a critical role in determining the bioavailability and therapeutic efficacy of 1H-Pyrrolo[3,2-b]pyridin-3-amine.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[3,2-b]pyridin-3-amine is an important determinant of its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . The targeting of 1H-Pyrrolo[3,2-b]pyridin-3-amine to these compartments is mediated by post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to interact with its molecular targets and exert its biochemical effects.
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDXAJRRBUWIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657105 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092960-98-9 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)

![3-[(4-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386636.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1386639.png)
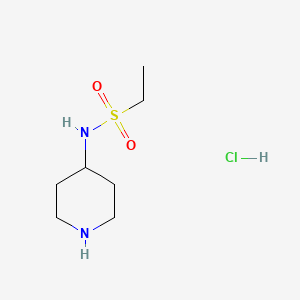

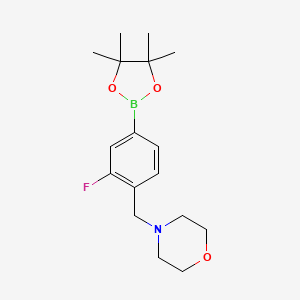
![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)
![1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B1386646.png)
